molecular formula C8H14O4 B038623 (R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate CAS No. 112031-10-4

(R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate

Cat. No.: B038623
CAS No.: 112031-10-4
M. Wt: 174.19 g/mol
InChI Key: AEMMCWMMNLSHFT-ZCFIWIBFSA-N
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Description

    MIDAFOTEL: is a potent, competitive antagonist at the .

  • Preparation Methods

      Synthetic Routes: The synthetic route for MIDAFOTEL involves the preparation of its core structure, which includes a piperazine ring and a phosphonopropenyl group.

      Reaction Conditions: Specific synthetic conditions are not widely documented, but research suggests that it can be synthesized through appropriate chemical transformations.

      Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce.

  • Chemical Reactions Analysis

      Reactions: MIDAFOTEL likely undergoes various reactions, including oxidation, reduction, and substitution. detailed studies are needed to confirm these reactions.

      Common Reagents and Conditions: Specific reagents and conditions remain undisclosed, but they would likely involve phosphonate chemistry.

      Major Products: The major products formed during MIDAFOTEL synthesis would depend on the specific reactions employed.

  • Scientific Research Applications

  • Mechanism of Action

      Targets: MIDAFOTEL primarily targets the NMDA receptor, which plays a crucial role in synaptic plasticity and excitotoxicity.

      Pathways: By blocking NMDA receptors, it modulates calcium influx, preventing excitotoxic neuronal damage.

  • Comparison with Similar Compounds

      Uniqueness: MIDAFOTEL’s uniqueness lies in its selective NMDA receptor antagonism.

      Similar Compounds: While MIDAFOTEL stands out, other NMDA receptor antagonists include (dizocilpine) and .

    Properties

    IUPAC Name

    methyl 2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H14O4/c1-8(2)11-5-6(12-8)4-7(9)10-3/h6H,4-5H2,1-3H3/t6-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AEMMCWMMNLSHFT-ZCFIWIBFSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1(OCC(O1)CC(=O)OC)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1(OC[C@H](O1)CC(=O)OC)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H14O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    174.19 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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